molecular formula C13H25NO2 B2436018 Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate CAS No. 2248201-74-1

Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate

Cat. No.: B2436018
CAS No.: 2248201-74-1
M. Wt: 227.348
InChI Key: SGQWEXWRKWEFEI-ZDUSSCGKSA-N
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Description

Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-2-cyclohexylpropanoate typically involves the esterification of (2S)-2-amino-2-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free catalysts has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-2-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-amino-2-methylpropanoate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Tert-butyl (2S)-2-amino-2-phenylpropanoate: Contains a phenyl group instead of a cyclohexyl group.

Uniqueness

Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)13(4,14)10-8-6-5-7-9-10/h10H,5-9,14H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQWEXWRKWEFEI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1CCCCC1)(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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